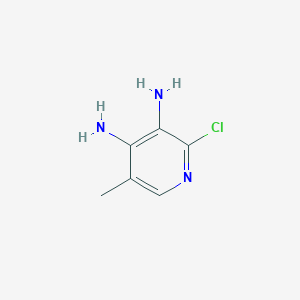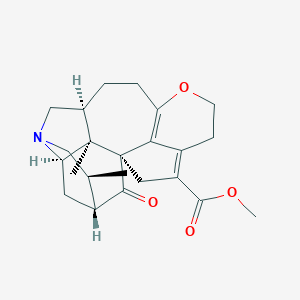
Daphnilongeranin A
Übersicht
Beschreibung
Daphnilongeranin A is a novel alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum, characterized as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid. This compound, along with other new and known alkaloids, contributes to the chemical diversity of the Daphniphyllum species, which are known for their complex structures and potential biological activities .
Synthesis Analysis
The synthesis of Daphnilongeranin A has not been explicitly detailed in the provided papers. However, related compounds such as daphnilongeranin B have been synthesized using advanced organic synthesis techniques. For instance, the [7-5-5] all-carbon tricyclic core common to many calyciphylline A-type Daphniphyllum alkaloids, including daphnilongeranin B, was constructed using a key intramolecular Pauson-Khand reaction, followed by a base-mediated double-bond migration and a regio- and stereoselective radical late-stage allylic oxygenation . Another approach for the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B involved a gold(I) catalyzed Conia-ene reaction and two diastereoselective Michael addition reactions .
Molecular Structure Analysis
The molecular structure and stereochemistry of Daphnilongeranin A were determined using spectroscopic data and chemical methods. The compound's unique structure includes a seco-10,17-longistylumphylline A type skeleton, which is a novel addition to the Daphniphyllum alkaloid family .
Chemical Reactions Analysis
While the specific chemical reactions involving Daphnilongeranin A are not described in the provided papers, the synthesis of related Daphniphyllum alkaloids often involves complex reactions such as intramolecular cyclizations, Pauson-Khand reactions, and Michael additions, which are indicative of the intricate chemistry associated with these natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of Daphnilongeranin A are not directly reported in the provided papers. However, the isolation of this compound from natural sources suggests it possesses the stability necessary to be extracted and characterized. The structural complexity of Daphnilongeranin A and related alkaloids implies that they may exhibit a range of physical and chemical behaviors, which could be relevant to their biological activity and potential applications .
Wissenschaftliche Forschungsanwendungen
Daphniphyllum alkaloids are derived from the genus Daphniphyllum, a group of evergreen or deciduous trees and shrubs mainly found in Southeast Asia . These alkaloids have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . They have significant structural complexity and biological activities .
The biosynthetic network of these alkaloids was reprogrammed into a powerful chemically synthetic network through substrate-, reaction-, and pathway-altering biomimetic strategies . This approach has been used in the synthesis of fourteen Daphniphyllum alkaloids from the macrodaphniphyllamine, calyciphylline A, daphnilongeranin A, and daphnicyclidin D subfamilies .
Daphniphyllum alkaloids are a diverse group of natural products with significant structural complexity . They have been isolated from the Daphniphyllaceae family and found to contain a large number of novel skeletons . These alkaloids have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons .
The biosynthetic network of these alkaloids was reprogrammed into a powerful chemically synthetic network through substrate-, reaction-, and pathway-altering biomimetic strategies . This approach has been used in the synthesis of fourteen Daphniphyllum alkaloids from the macrodaphniphyllamine, calyciphylline A, daphnilongeranin A, and daphnicyclidin D subfamilies .
Daphniphyllum alkaloids are a diverse group of natural products with significant structural complexity . They have been isolated from the Daphniphyllaceae family and found to contain a large number of novel skeletons . These alkaloids have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons .
The biosynthetic network of these alkaloids was reprogrammed into a powerful chemically synthetic network through substrate-, reaction-, and pathway-altering biomimetic strategies . This approach has been used in the synthesis of fourteen Daphniphyllum alkaloids from the macrodaphniphyllamine, calyciphylline A, daphnilongeranin A, and daphnicyclidin D subfamilies .
Safety And Hazards
Zukünftige Richtungen
The future directions for Daphnilongeranin A research could involve further exploration of its synthesis, mechanism of action, and potential applications. The development of synthetic strategies centered on the C4–N and C1–C8 bonds of calyciphylline A, which took full advantage of the suitable substrates, reactions, and pathways that are altered from their counterparts in the postulated biogenetic network, could be a promising direction .
Eigenschaften
IUPAC Name |
methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCEKHYHLUROK-DCLOCNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnilongeranin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



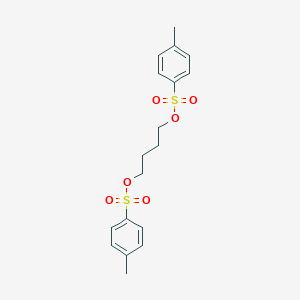
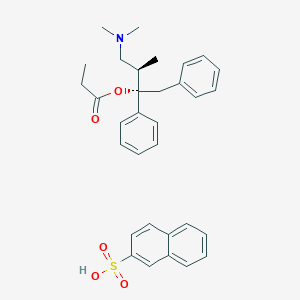


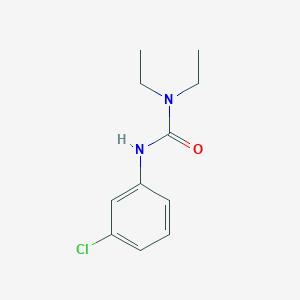


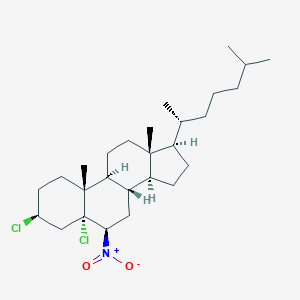
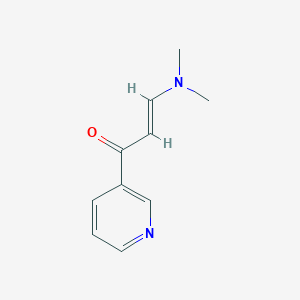
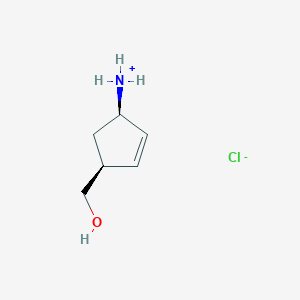
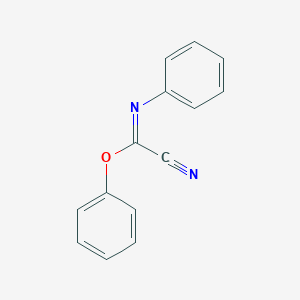
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

